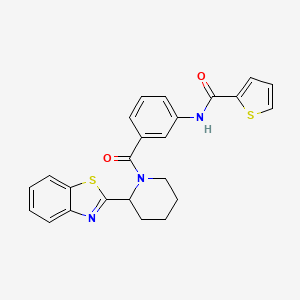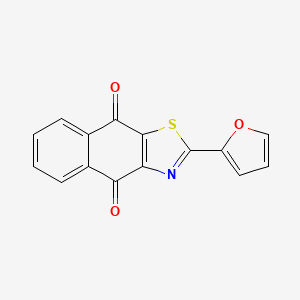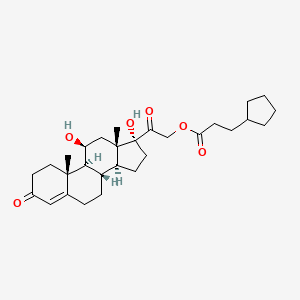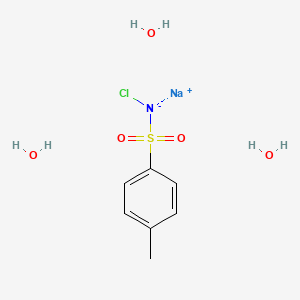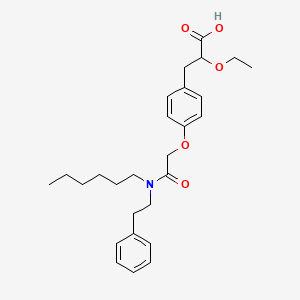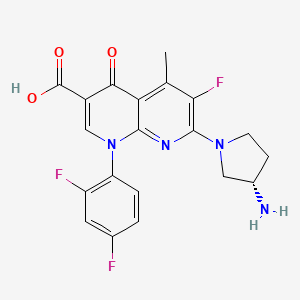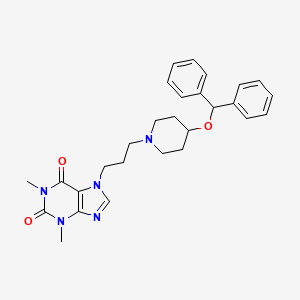
FQI 1
描述
它通过破坏有丝分裂纺锤体并抑制各种癌细胞系的增殖(包括NIH/3T3、HeLa和A549细胞)显示出显著的抗癌活性 。这种化合物主要用于研究环境,研究其对癌细胞的影响及其作为治疗剂的潜力。
科学研究应用
FQI 1 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究喹啉酮衍生物的反应性和性质。
生物学: 研究其对各种癌细胞系的细胞增殖和凋亡的影响。
医学: 探索作为治疗癌症的潜在治疗剂,特别是那些涉及晚期 SV40 因子的癌症。
作用机制
FQI 1 通过抑制晚期 SV40 因子 (LSF) 的 DNA 结合活性发挥作用,LSF 是一种在许多癌症中上调的转录因子。通过阻断 LSF 转录激活,this compound 破坏有丝分裂纺锤体,导致癌细胞周期停滞和凋亡。 该机制涉及抑制 LSF 依赖性荧光素酶报告基因表达和诱导肝癌细胞凋亡 。
生化分析
Biochemical Properties
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit DNA gyrases, including DNA topoisomerases, which are crucial for DNA replication and transcription . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one interacts with bacterial cell membranes, increasing their permeability and causing cell lysis .
Cellular Effects
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one exerts its effects through several mechanisms. It binds to the active site of DNA gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one inhibits the activity of topoisomerase IV, another enzyme involved in DNA replication . This dual inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations of the compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing side effects.
Metabolic Pathways
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed through phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . This interaction can influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and exerts its effects . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s stability and activity, further modulating its biological effects .
准备方法
合成路线和反应条件
FQI 1 的合成涉及多个步骤,从制备喹啉酮核心结构开始。反应条件通常包括使用二甲亚砜 (DMSO) 等有机溶剂和催化剂来促进所需产物的形成。 最终产物通过重结晶或色谱等技术纯化以达到高纯度 。
工业生产方法
虽然 this compound 主要为研究目的合成,但工业生产方法可能会涉及扩大实验室中使用的合成路线。 这将包括优化反应条件以最大限度地提高产率和纯度,以及实施质量控制措施以确保最终产品的一致性 。
化学反应分析
反应类型
FQI 1 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: this compound 可以还原形成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生具有额外含氧官能团的喹啉酮衍生物,而还原可能产生更简单的喹啉酮结构 。
相似化合物的比较
类似化合物
FQI 2: 另一种具有类似抗癌特性的喹啉酮抑制剂,但溶解性和生物利用度得到改善。
FQI 3: 具有增强效力和更好的药代动力学特征的衍生物。
FQI 4: 一种非手性化合物,旨在避免从外消旋体中分离对映异构体的需要。
FQI 1 的独特性
This compound 在选择性抑制晚期 SV40 因子和破坏有丝分裂纺锤体方面是独一无二的,使其成为研究癌细胞增殖和凋亡的宝贵工具。 其特定的作用机制及其影响的癌细胞系范围使其与其他类似化合物区别开来 。
属性
IUPAC Name |
8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSYGLXHLSPWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599151-35-6 | |
| Record name | 599151-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


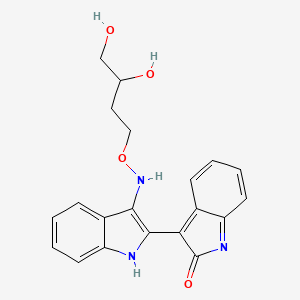
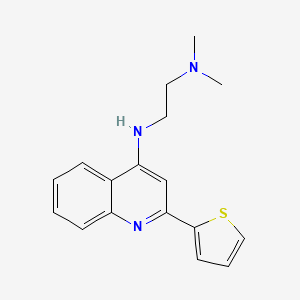
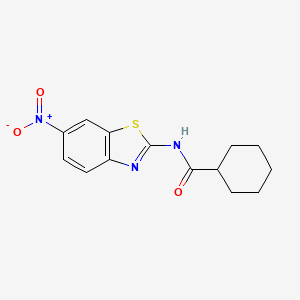
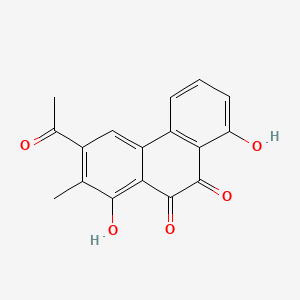
![2-Thiophenecarboxamide, 5-[6-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1663271.png)
